4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide synthesis protocol
4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide synthesis protocol
An In-depth Technical Guide to the Synthesis of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, safety considerations, and validation checkpoints inherent to a robust synthetic procedure.
Introduction and Significance
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative of significant interest as a chemical intermediate. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial drugs and diuretics.[1][2][3] The presence of a reactive hydroxyl group and a stable chlorophenyl moiety makes this compound a versatile building block for creating more complex molecules. For instance, it can serve as a precursor in the synthesis of sulfonylurea herbicides, highlighting its relevance in agrochemical manufacturing.[4] This guide details its reliable preparation via the nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and ethanolamine.
Reaction Mechanism and Theoretical Basis
The formation of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide is a classic example of nucleophilic acyl-type substitution at a sulfur center.[5] The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine acts as a nucleophile, attacking the highly electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom on the sulfonyl group makes the sulfur atom particularly susceptible to attack.
-
Intermediate Formation: This attack forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a stable leaving group.
-
Deprotonation: The resulting positively charged nitrogen is deprotonated by a base (in this case, an excess of ethanolamine or an added non-nucleophilic base like triethylamine or pyridine) to yield the final, neutral sulfonamide product and a hydrochloride salt byproduct.[2]
The inclusion of a base is critical to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: Reaction mechanism for sulfonamide formation.
Reagents and Materials
Proper preparation and handling of reagents are paramount for safety and reaction success. All operations should be conducted in a well-ventilated chemical fume hood.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 4-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | 98-60-2 | Corrosive, causes severe skin burns and eye damage, reacts violently with water.[6][7][8][9] |
| Ethanolamine | C₂H₇NO | 61.08 | 141-43-5 | Corrosive, harmful if swallowed, inhaled, or in contact with skin.[10][11][12][13] |
| Triethylamine (Base) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, toxic, corrosive. |
| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, suspected carcinogen. |
| Hydrochloric Acid (1M aq.) | HCl | 36.46 | 7647-01-0 | Corrosive, causes severe skin burns and eye damage. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Hygroscopic. |
Detailed Step-by-Step Synthesis Protocol
This protocol is designed for a laboratory scale synthesis yielding the target compound with high purity.
A. Reaction Setup
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet adapter.
-
Ensure all glassware is thoroughly dried to prevent reaction with the water-sensitive 4-chlorobenzenesulfonyl chloride.[9][14]
-
Place the flask in an ice/water bath on a magnetic stirrer.
B. Reagent Charging and Reaction
-
In the reaction flask, dissolve ethanolamine (1.0 eq) and triethylamine (1.1 eq) in 80 mL of dichloromethane (DCM). Begin stirring and cool the solution to 0-5 °C.
-
In a separate beaker, dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in 40 mL of DCM.
-
Transfer the 4-chlorobenzenesulfonyl chloride solution to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
C. Work-up and Isolation
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Shake and allow the layers to separate.
-
Wash the organic layer sequentially with:
-
100 mL of 1M HCl (aq) to remove any unreacted ethanolamine and triethylamine.
-
100 mL of saturated sodium bicarbonate (aq) solution to neutralize any remaining acid.
-
100 mL of brine to remove the bulk of the water.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a white or off-white solid.
D. Purification and Characterization
-
Purify the crude solid by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the final product to confirm its identity and purity:
-
Melting Point: Expected to be in the range of 106-108 °C.[15]
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the chemical structure.
-
Caption: Experimental workflow for the synthesis.
Safety and Hazard Management
A thorough understanding and mitigation of hazards are non-negotiable for the safe execution of this protocol.
-
Corrosive Reagents: Both 4-chlorobenzenesulfonyl chloride and ethanolamine are corrosive and can cause severe chemical burns.[8][10][13][14] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8]
-
Reactivity with Water: 4-chlorobenzenesulfonyl chloride reacts violently with water, releasing corrosive hydrogen chloride gas.[14] All equipment must be scrupulously dry, and the reagent should be handled away from moisture.
-
Inhalation Hazard: The reaction should be performed exclusively within a certified chemical fume hood to avoid inhaling volatile reagents like triethylamine, dichloromethane, and any HCl gas that may evolve.[10][14]
-
Waste Disposal: All chemical waste, including aqueous washes and solvent residues, must be disposed of in accordance with local, state, and federal regulations. Do not pour organic solvents or corrosive materials down the drain.[14]
By adhering to this detailed guide, researchers can confidently and safely synthesize 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, a valuable intermediate for further chemical exploration.
References
-
4-Chlorobenzenesulfonyl Chloride MSDS. Aozun Yazhou Chemical. 14
-
4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398. PubChem, National Center for Biotechnology Information.
-
4-Chlorobenzenesulfonyl chloride 97 98-60-2. Sigma-Aldrich.
-
4-Chloro Benzene-Sulphonyl Chloride CAS No 98-60-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
Ethanolamine - SAFETY DATA SHEET. Penta chemicals.
-
Ethanolamine SDS, 141-43-5 Safety Data Sheets. ECHEMI.
-
MATERIAL SAFETY DATA SHEET - ETHANOLAMINE (Mono) 99% AR. Labchem.
-
Safety Data Sheet: Ethanolamine. Carl ROTH.
-
Material Safety Data Sheet - Ethanolamine, 99%. Cole-Parmer.
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SAFETY DATA SHEET - 4-Chlorobenzenesulfonyl chloride. Fisher Scientific.
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4-Chloro-N-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide. MySkinRecipes.
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Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
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Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information.
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Sulfonamide. Wikipedia.
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23.9: Amines as Nucleophiles. Chemistry LibreTexts.
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26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
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4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide. Matrix Scientific.
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